molecular formula C7H5BrOS B1380684 2-bromo-4H,5H,6H-cyclopenta[b]thiophen-4-one CAS No. 1369353-77-4

2-bromo-4H,5H,6H-cyclopenta[b]thiophen-4-one

Cat. No.: B1380684
CAS No.: 1369353-77-4
M. Wt: 217.08 g/mol
InChI Key: YSGWNYYXJIIWDG-UHFFFAOYSA-N
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Description

2-bromo-4H,5H,6H-cyclopenta[b]thiophen-4-one is a versatile small molecule scaffold with the molecular formula C7H5BrOS and a molecular weight of 217.08 g/mol . This compound is characterized by its unique structure, which includes a bromine atom attached to a cyclopenta[b]thiophene ring system.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-bromo-4H,5H,6H-cyclopenta[b]thiophen-4-one typically involves the bromination of cyclopenta[b]thiophen-4-one. The reaction is carried out under controlled conditions to ensure the selective introduction of the bromine atom at the desired position on the ring . Common reagents used in this process include bromine or N-bromosuccinimide (NBS) in the presence of a suitable solvent such as dichloromethane or acetonitrile .

Industrial Production Methods

While specific industrial production methods for this compound are not widely documented, the general approach involves scaling up the laboratory synthesis procedures. This includes optimizing reaction conditions, such as temperature, solvent, and reaction time, to achieve higher yields and purity suitable for industrial applications .

Mechanism of Action

The mechanism of action of 2-bromo-4H,5H,6H-cyclopenta[b]thiophen-4-one involves its interaction with specific molecular targets and pathways. The bromine atom and the thiophene ring play crucial roles in its reactivity and binding affinity. The compound can interact with enzymes, receptors, or other biomolecules, leading to various biological effects .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

2-bromo-4H,5H,6H-cyclopenta[b]thiophen-4-one is unique due to the presence of the bromine atom, which imparts distinct chemical and physical properties. This makes it particularly valuable in synthetic chemistry and research applications where specific reactivity is desired .

Properties

IUPAC Name

2-bromo-5,6-dihydrocyclopenta[b]thiophen-4-one
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C7H5BrOS/c8-7-3-4-5(9)1-2-6(4)10-7/h3H,1-2H2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

YSGWNYYXJIIWDG-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CC(=O)C2=C1SC(=C2)Br
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C7H5BrOS
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

217.08 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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